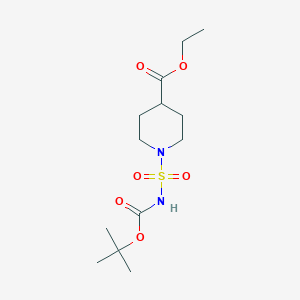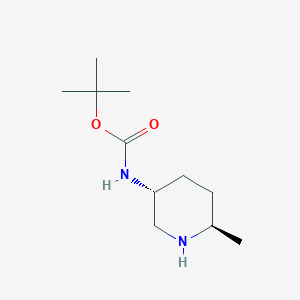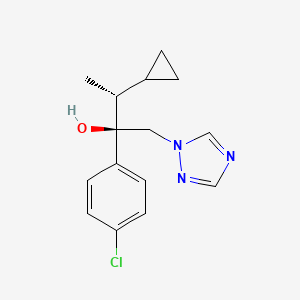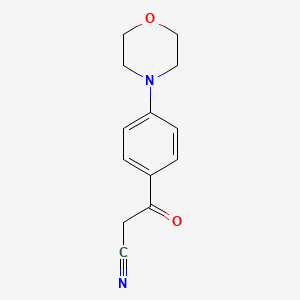
Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H24N2O6S . It is used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides, leading to, for example, 4-pyridylpiperidinyl esters .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The average mass is 336.405 Da and the monoisotopic mass is 336.135498 Da .Chemical Reactions Analysis
The compound is used in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . The index of refraction is 1.516 . It has 8 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds . The polar surface area is 110 Å2 .Scientific Research Applications
Asymmetric Synthesis : This compound has been used in the asymmetric synthesis of key intermediates for proteinkinase inhibitors. Hao et al. (2011) described its use in the preparation of CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, a crucial intermediate in the synthesis of CP-690550, a potent proteinkinase inhibitor (Hao, Liu, Zhang, & Chen, 2011).
Spirocyclic Oxindole Analogue Synthesis : Teng et al. (2006) discussed the efficient synthesis of spirocyclic oxindole analogues using this compound. This process involves key steps such as dianion alkylation and cyclization of ethyl 2- oxindoline-5-carboxylate (Teng, Zhang, & Mendonça, 2006).
Synthesis of Orthogonally Protected Amino Acids : Czajgucki et al. (2003) used this compound in the synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, which are useful for synthesizing edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Sulfamoylation of Alcohols : Armitage et al. (2012) described a procedure for the sulfamoylation of alcohols using a derivative of this compound. The process demonstrated high to modest yields and was found to be efficient for primary, secondary, and phenol alcohols (Armitage, Berne, Elliott, Fu, Hicks, McCubbin, & Zhu, 2012).
Synthesis of Piperidine Derivatives : Khalid, Rehman, and Abbasi (2014) synthesized a series of piperidine-4-carbohydrazide derivatives starting from ethyl piperidine-4-carboxylate. These compounds were screened for their enzyme inhibition activities, demonstrating the compound's relevance in medicinal chemistry (Khalid, Rehman, & Abbasi, 2014).
Mechanism of Action
Target of Action
It is known to be a substrate used in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .
Mode of Action
The compound interacts with its targets through a process known as palladium-catalyzed α-arylation . This reaction involves the addition of an aryl group to the α-position of an ester.
Result of Action
It is primarily used as a research chemical , and its effects may vary depending on the specific context of its use.
Biochemical Analysis
Biochemical Properties
Ethyl 1-(N-(tert-butoxycarbonyl)sulfamoyl)piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, it can be used in palladium-catalyzed α-arylation reactions, where it interacts with palladium complexes to form new carbon-carbon bonds . The Boc group in the compound provides stability during reactions, preventing unwanted side reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The Boc group can be selectively removed under mild conditions, revealing an active amine group that can participate in further biochemical reactions . This deprotection step is crucial for its function as a building block in organic synthesis. Additionally, the compound can inhibit certain enzymes by binding to their active sites, altering their activity and downstream effects on cellular processes.
properties
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6S/c1-5-20-11(16)10-6-8-15(9-7-10)22(18,19)14-12(17)21-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLHFRDIBQJGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654715 | |
| Record name | Ethyl 1-[(tert-butoxycarbonyl)sulfamoyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000018-25-6 | |
| Record name | Ethyl 1-[[[(1,1-dimethylethoxy)carbonyl]amino]sulfonyl]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(tert-butoxycarbonyl)sulfamoyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole](/img/structure/B1416577.png)


![4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1416581.png)
![methyl[(2R)-oxolan-2-ylmethyl]amine](/img/structure/B1416585.png)



![N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine](/img/structure/B1416590.png)

![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)

![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)